molecular formula C19H16N2O4 B5810843 N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide

N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide

Cat. No.: B5810843
M. Wt: 336.3 g/mol
InChI Key: GSKRJNPXCZQTHS-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide is an organic compound with a complex structure that includes a furan ring, a methoxybenzoyl group, and an amide linkage

Properties

IUPAC Name

N-[4-[(3-methoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-16-5-2-4-13(12-16)18(22)20-14-7-9-15(10-8-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKRJNPXCZQTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-aminophenyl-2-furamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of N-{4-[(3-hydroxybenzoyl)amino]phenyl}-2-furamide.

    Reduction: Formation of N-{4-[(3-methoxybenzyl)amino]phenyl}-2-furamide.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide
  • N-{3-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-furamide

Uniqueness

N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide is unique due to its specific substitution pattern and the presence of both a furan ring and a methoxybenzoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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